Cas no 206347-31-1 (1-(5-benzofuranyl)-Piperazine)

1-(5-Benzofuranyl)-piperazine is a heterocyclic compound featuring a benzofuran core linked to a piperazine moiety. This structure imparts versatility in pharmaceutical and chemical research, particularly as a key intermediate in the synthesis of bioactive molecules. Its benzofuran component contributes aromatic stability and potential binding affinity, while the piperazine ring enhances solubility and offers sites for further functionalization. The compound is valued for its utility in medicinal chemistry, where it may serve as a scaffold for developing ligands targeting central nervous system (CNS) receptors or other therapeutic targets. Its well-defined synthetic route and modifiable structure make it a practical choice for exploratory drug discovery and mechanistic studies.
1-(5-benzofuranyl)-Piperazine structure
1-(5-benzofuranyl)-Piperazine structure
Product Name:1-(5-benzofuranyl)-Piperazine
CAS No:206347-31-1
MF:C12H14N2O
MW:202.252362728119
CID:1108821
PubChem ID:11030890
Update Time:2025-06-27

1-(5-benzofuranyl)-Piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-(5-benzofuranyl)-Piperazine
    • 1-(5-benzofuranyl)Piperazine
    • SCHEMBL2548093
    • DTXSID901308636
    • 1-(benzofuran-5-yl)piperazine
    • EN300-1853119
    • 206347-31-1
    • DA-08384
    • 1-(1-benzofuran-5-yl)piperazine
    • Z1509169513
    • Inchi: 1S/C12H14N2O/c1-2-12-10(3-8-15-12)9-11(1)14-6-4-13-5-7-14/h1-3,8-9,13H,4-7H2
    • InChI Key: PYUFUUDEYQJLPV-UHFFFAOYSA-N
    • SMILES: O1C=CC2=C1C=CC(=C2)N1CCNCC1

Computed Properties

  • Exact Mass: 202.110613074g/mol
  • Monoisotopic Mass: 202.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 28.4Ų

1-(5-benzofuranyl)-Piperazine Pricemore >>

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Additional information on 1-(5-benzofuranyl)-Piperazine

Introduction to 1-(5-benzofuranyl)-Piperazine (CAS No. 206347-31-1)

1-(5-benzofuranyl)-Piperazine, identified by the Chemical Abstracts Service Number (CAS No.) 206347-31-1, is a significant compound in the field of pharmaceutical chemistry. This heterocyclic amine derivative has garnered attention due to its structural uniqueness and potential applications in medicinal chemistry. The compound features a piperazine ring fused with a benzofuran moiety, which creates a versatile scaffold for further chemical modifications and biological evaluations.

The benzofuran moiety in 1-(5-benzofuranyl)-Piperazine contributes to its molecular complexity and reactivity, making it a valuable intermediate in the synthesis of more complex molecules. Piperazine derivatives are well-known for their broad spectrum of biological activities, including antipsychotic, antihistaminic, and antimicrobial properties. The combination of these two structural elements suggests that 1-(5-benzofuranyl)-Piperazine may exhibit novel pharmacological effects that are worthy of further exploration.

In recent years, there has been a growing interest in exploring the pharmacological potential of benzofuran-piperazine hybrids. These compounds have shown promise in various preclinical studies as candidates for treating neurological disorders, inflammation, and other metabolic conditions. The unique electronic and steric properties of the benzofuran-piperazine core make it an attractive scaffold for designing molecules with enhanced binding affinity and selectivity.

One of the most compelling aspects of 1-(5-benzofuranyl)-Piperazine is its potential as a building block for drug discovery. The presence of both the piperazine and benzofuran rings provides multiple sites for chemical functionalization, allowing researchers to tailor the compound's properties to specific biological targets. For instance, modifications at the nitrogen atoms of the piperazine ring can influence solubility and metabolic stability, while functional groups introduced at the benzofuran ring can enhance interactions with biological receptors.

Recent studies have highlighted the importance of 1-(5-benzofuranyl)-Piperazine in developing novel therapeutic agents. Researchers have demonstrated its utility in synthesizing derivatives with improved pharmacokinetic profiles and reduced side effects. These findings underscore the compound's significance as a lead molecule in drug development pipelines. Additionally, computational modeling and virtual screening techniques have been employed to identify potential analogs of 1-(5-benzofuranyl)-Piperazine that may exhibit even greater biological activity.

The synthesis of 1-(5-benzofuranyl)-Piperazine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted benzofuran derivatives and piperazine precursors. Advances in catalytic methods have also enabled more efficient and sustainable production processes, reducing the environmental impact of manufacturing this compound.

From a medicinal chemistry perspective, 1-(5-benzofuranyl)-Piperazine represents an excellent example of how structural innovation can lead to new therapeutic opportunities. The integration of the benzofuran and piperazine moieties creates a unique pharmacophore that can be exploited to develop drugs with novel mechanisms of action. This approach aligns with current trends in drug discovery toward designing molecules that are both innovative and clinically relevant.

The future prospects for 1-(5-benzofuranyl)-Piperazine are promising, with ongoing research focused on expanding its applications in pharmaceutical development. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive further exploration of this compound's potential. As our understanding of biological pathways continues to grow, so too will the opportunities for utilizing 1-(5-benzofuranyl)-Piperazine as a starting point for discovering new medicines.

In conclusion, 1-(5-benzofuranyl)-Piperazine (CAS No. 206347-31-1) is a fascinating compound with significant potential in drug discovery and development. Its unique structural features make it a valuable scaffold for designing molecules with tailored biological activities. As research progresses, this compound is expected to play an increasingly important role in addressing unmet medical needs across various therapeutic areas.

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